1-(5-Bromopyridin-2-yl)azetidine-3-carbonitrile
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Overview
Description
1-(5-Bromopyridin-2-yl)azetidine-3-carbonitrile is a chemical compound with the molecular formula C9H8BrN3. It is characterized by the presence of a bromopyridine moiety attached to an azetidine ring, which is further substituted with a carbonitrile group.
Preparation Methods
The synthesis of 1-(5-Bromopyridin-2-yl)azetidine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the bromination of pyridine derivatives followed by the formation of the azetidine ring and subsequent introduction of the carbonitrile group. The reaction conditions often involve the use of brominating agents, such as N-bromosuccinimide, and catalysts to facilitate the ring formation.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale-up and cost-effectiveness. These methods ensure high yield and purity of the final product, making it suitable for further applications.
Chemical Reactions Analysis
1-(5-Bromopyridin-2-yl)azetidine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium thiocyanate.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Cyclization Reactions: The azetidine ring can participate in cyclization reactions to form more complex ring systems.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Bromopyridin-2-yl)azetidine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is explored for its potential in creating novel materials with unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-2-yl)azetidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can form hydrogen bonds and π-π interactions with target proteins, while the azetidine ring provides structural rigidity. These interactions can modulate the activity of the target, leading to desired biological effects.
Comparison with Similar Compounds
Similar compounds to 1-(5-Bromopyridin-2-yl)azetidine-3-carbonitrile include:
1-(5-Chloropyridin-2-yl)azetidine-3-carbonitrile: Similar structure but with a chlorine atom instead of bromine.
1-(5-Fluoropyridin-2-yl)azetidine-3-carbonitrile: Contains a fluorine atom, offering different electronic properties.
1-(5-Iodopyridin-2-yl)azetidine-3-carbonitrile: Iodine substitution provides unique reactivity.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
1-(5-bromopyridin-2-yl)azetidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-8-1-2-9(12-4-8)13-5-7(3-11)6-13/h1-2,4,7H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGPYCMVLZXOOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=C2)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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